molecular formula C24H23N7O4 B2551197 6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207014-00-3

6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2551197
CAS RN: 1207014-00-3
M. Wt: 473.493
InChI Key: BNMOHALQQPHOSK-UHFFFAOYSA-N
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Description

The compound "6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological applications. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds that could help infer the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with a simple molecule that is modified through various chemical reactions. For example, the synthesis of thiazolo-triazolo-pyridine derivatives involves the use of substituted phenyl(piperidin-1-yl)methyl groups and isocyano groups to create a new series of compounds with significant biological activity . This suggests that the synthesis of the compound may also involve multi-step reactions, possibly including the use of similar functional groups and core structures.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of organic compounds. For instance, the structure of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one was elucidated using X-ray analysis . This technique could potentially be used to analyze the molecular structure of "6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" to confirm its structure and to understand its stereochemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are likely to include cyclization, substitution, and condensation reactions. For example, the synthesis of triazolo-pyrimidine derivatives involves cyclization of 3-amino-1,2,4-triazole with diethyl ethoxymethylenemalonate . Similar reactions may be involved in the synthesis of the compound , with specific reagents and conditions tailored to introduce the desired functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. Compounds in the same family as the one have been shown to possess significant antimicrobial activity , and methods for their synthesis can be optimized to enhance yield and purity . These properties suggest that "6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" may also exhibit biological activity, and its synthesis could be optimized for pharmaceutical applications.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A series of novel compounds, including those with structures similar to the requested chemical, have been synthesized and shown to exhibit potent antimicrobial activities. These compounds were tested against a variety of Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects comparable to standard drugs like streptomycin (Reddy et al., 2013). Similarly, other derivatives have been synthesized and found to possess good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Chemical Synthesis and Mechanisms

Research has also focused on the synthesis mechanisms and structural rearrangements of related compounds. For example, triazolopyrimidines were prepared via specific reduction processes, and the mechanisms of these reactions, including transition cage structures, have been discussed, providing insights into the chemical behavior and potential applications of these compounds (Lashmanova et al., 2019).

Antibacterial and Antifungal Properties

Novel series of compounds with structures similar to the requested chemical have been synthesized and evaluated for their antibacterial and antifungal properties. These studies have revealed significant biological activity against a range of microorganisms, suggesting these compounds as promising candidates for further development as antimicrobial agents (Suresh et al., 2016).

Structural and Spectroscopic Characterization

The synthesis of pyrimidine derivatives incorporating the triazolopyrimidine ring has been achieved, and these compounds have been characterized using X-ray diffraction and spectroscopic techniques. Such studies not only confirm the structures of these novel compounds but also contribute to the understanding of their chemical and physical properties, which is essential for their potential applications in various scientific fields (Lahmidi et al., 2019).

properties

IUPAC Name

6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O4/c1-4-34-18-10-9-17(11-19(18)33-3)22-26-20(35-28-22)13-30-14-25-23-21(24(30)32)27-29-31(23)12-16-7-5-15(2)6-8-16/h5-11,14H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMOHALQQPHOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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